molecular formula C15H14ClN B12967496 1-(4-Chlorophenyl)-2,3-dihydro-1H-inden-1-amine

1-(4-Chlorophenyl)-2,3-dihydro-1H-inden-1-amine

Cat. No.: B12967496
M. Wt: 243.73 g/mol
InChI Key: NDVVGDCRJFUZFY-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a chlorophenyl group attached to the indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2,3-dihydro-1H-inden-1-amine typically involves the reaction of 4-chlorobenzyl chloride with indan-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) may be used to accelerate the reaction and improve selectivity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)-2,3-dihydro-1H-inden-1-amine
  • 1-(4-Methylphenyl)-2,3-dihydro-1H-inden-1-amine
  • 1-(4-Fluorophenyl)-2,3-dihydro-1H-inden-1-amine

Comparison: 1-(4-Chlorophenyl)-2,3-dihydro-1H-inden-1-amine is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound for specific applications. Compared to its bromine, methyl, and fluorine analogs, the chlorine derivative often exhibits different pharmacokinetic and pharmacodynamic profiles, which can be advantageous in certain therapeutic contexts .

Properties

Molecular Formula

C15H14ClN

Molecular Weight

243.73 g/mol

IUPAC Name

1-(4-chlorophenyl)-2,3-dihydroinden-1-amine

InChI

InChI=1S/C15H14ClN/c16-13-7-5-12(6-8-13)15(17)10-9-11-3-1-2-4-14(11)15/h1-8H,9-10,17H2

InChI Key

NDVVGDCRJFUZFY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C21)(C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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